![molecular formula C18H17FN2O2 B1445337 methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate CAS No. 1350760-40-5](/img/structure/B1445337.png)
methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate
Overview
Description
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a carboxylate ester functional group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring are replaced with other groups using appropriate reagents and conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that indazole derivatives, including methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antidepressant Effects
Another area of research focuses on the compound's effects on neurotransmitter systems. Preliminary findings suggest that this compound may modulate serotonin and dopamine pathways, indicating potential antidepressant properties. This aligns with the broader class of indazole derivatives known for their psychoactive effects .
Polymer Chemistry
This compound can be utilized in the synthesis of advanced polymer materials. Its unique chemical structure allows it to serve as a monomer in creating polymers with specific thermal and mechanical properties. These materials may find applications in coatings, adhesives, and other industrial products .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications.
Comparison with Similar Compounds
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate can be compared with other indazole derivatives to highlight its uniqueness. Similar compounds include:
Methyl 4-(4-chlorophenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a chlorine atom instead of fluorine.
Methyl 4-(4-methylphenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a methyl group instead of fluorine.
Methyl 4-(4-nitrophenyl)-1-isopropyl-1H-indazole-3-carboxylate: Differing by the presence of a nitro group instead of fluorine.
Each of these compounds exhibits unique chemical and biological properties, making them valuable for different research and industrial applications.
Biological Activity
Methyl 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
- IUPAC Name : Methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate
- Molecular Formula : C18H17FN2O2
- CAS Number : 1350760-40-5
- Molecular Weight : 312.34 g/mol
This compound exhibits its biological effects primarily through interaction with specific molecular targets, including receptors and enzymes. Its mechanism may involve:
- Receptor Binding : The compound may bind to various receptors, modulating their activity.
- Enzyme Inhibition : It can inhibit specific enzymes involved in critical cellular pathways.
- Cellular Signaling Modulation : The compound influences signaling pathways that regulate cell growth, apoptosis, and inflammation.
Anticancer Activity
Research has indicated that this compound may possess significant anticancer properties. A comparative analysis of its efficacy against various cancer cell lines reveals promising results:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | TBD | Apoptosis induction |
This compound | MCF-7 | TBD | Cell cycle arrest |
This compound | HCT116 | TBD | CDK inhibition |
These findings suggest that the compound may trigger apoptosis and inhibit cell proliferation in cancerous cells.
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways, potentially reducing cytokine release and influencing immune responses.
Case Studies and Research Findings
- Study on Antitumor Activity :
- Mechanistic Insights :
-
Comparative Studies :
- Comparisons with structurally similar indazole derivatives revealed that variations in substituent groups (like fluorine vs. chlorine) significantly affect biological activity and potency .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-11(2)21-15-6-4-5-14(12-7-9-13(19)10-8-12)16(15)17(20-21)18(22)23-3/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSIFSXKZOVBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C(=N1)C(=O)OC)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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